molecular formula C23H26N2O4S B301174 5-(3-Ethoxy-2-hydroxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one

5-(3-Ethoxy-2-hydroxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one

Katalognummer B301174
Molekulargewicht: 426.5 g/mol
InChI-Schlüssel: ZDCKDNINEZLETI-UBWZAKNHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(3-Ethoxy-2-hydroxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one, also known as EHT 1864, is a small molecule inhibitor that targets the Rho family of small GTPases. These GTPases play a crucial role in cell signaling and are involved in various cellular processes such as cell migration, proliferation, and differentiation. EHT 1864 has been extensively studied for its potential use in cancer therapy, as well as in the treatment of other diseases such as inflammation and cardiovascular diseases.

Wirkmechanismus

5-(3-Ethoxy-2-hydroxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one 1864 targets the Rho family of small GTPases, which are involved in various cellular processes such as cell migration, proliferation, and differentiation. These GTPases are activated by binding to GTP and are inactivated by hydrolysis of GTP to GDP. 5-(3-Ethoxy-2-hydroxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one 1864 inhibits the activity of Rho GTPases by binding to their nucleotide-binding site, preventing the exchange of GDP for GTP and thereby blocking their activation.
Biochemical and physiological effects:
5-(3-Ethoxy-2-hydroxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one 1864 has been shown to have various biochemical and physiological effects. In cancer cells, it has been shown to inhibit cell migration, invasion, and proliferation. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, 5-(3-Ethoxy-2-hydroxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one 1864 has been shown to have anti-inflammatory effects, reducing the production of inflammatory cytokines in various cell types.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using 5-(3-Ethoxy-2-hydroxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one 1864 in lab experiments is its specificity for Rho GTPases. This allows for the selective inhibition of Rho GTPases without affecting other cellular processes. However, one limitation of using 5-(3-Ethoxy-2-hydroxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one 1864 is its relatively low potency compared to other Rho GTPase inhibitors. This may require higher concentrations of the compound to achieve the desired effect, which could lead to off-target effects.

Zukünftige Richtungen

There are several future directions for the study of 5-(3-Ethoxy-2-hydroxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one 1864. One area of interest is the development of more potent analogs of 5-(3-Ethoxy-2-hydroxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one 1864 that could be used in cancer therapy. Another area of interest is the study of the effects of 5-(3-Ethoxy-2-hydroxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one 1864 on other cellular processes, such as autophagy and apoptosis. Additionally, the use of 5-(3-Ethoxy-2-hydroxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one 1864 in combination with other cancer therapies, such as chemotherapy and radiation therapy, could be explored to determine its potential as a synergistic treatment option.

Synthesemethoden

The synthesis of 5-(3-Ethoxy-2-hydroxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one 1864 involves the reaction of 2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one with 3-ethoxy-2-hydroxybenzaldehyde in the presence of a catalyst such as piperidine. The reaction proceeds via a condensation reaction, resulting in the formation of 5-(3-Ethoxy-2-hydroxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one 1864 as a yellow solid.

Wissenschaftliche Forschungsanwendungen

5-(3-Ethoxy-2-hydroxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one 1864 has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the activity of Rho GTPases, which are often overexpressed in cancer cells and play a crucial role in tumor progression and metastasis. Inhibition of Rho GTPases by 5-(3-Ethoxy-2-hydroxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one 1864 has been shown to reduce tumor growth and metastasis in various cancer models.

Eigenschaften

Produktname

5-(3-Ethoxy-2-hydroxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one

Molekularformel

C23H26N2O4S

Molekulargewicht

426.5 g/mol

IUPAC-Name

(5Z)-5-[(3-ethoxy-2-hydroxyphenyl)methylidene]-2-(4-ethoxyphenyl)imino-3-propyl-1,3-thiazolidin-4-one

InChI

InChI=1S/C23H26N2O4S/c1-4-14-25-22(27)20(15-16-8-7-9-19(21(16)26)29-6-3)30-23(25)24-17-10-12-18(13-11-17)28-5-2/h7-13,15,26H,4-6,14H2,1-3H3/b20-15-,24-23?

InChI-Schlüssel

ZDCKDNINEZLETI-UBWZAKNHSA-N

Isomerische SMILES

CCCN1C(=O)/C(=C/C2=C(C(=CC=C2)OCC)O)/SC1=NC3=CC=C(C=C3)OCC

SMILES

CCCN1C(=O)C(=CC2=C(C(=CC=C2)OCC)O)SC1=NC3=CC=C(C=C3)OCC

Kanonische SMILES

CCCN1C(=O)C(=CC2=C(C(=CC=C2)OCC)O)SC1=NC3=CC=C(C=C3)OCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.